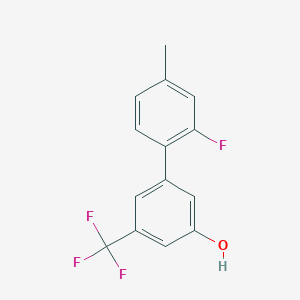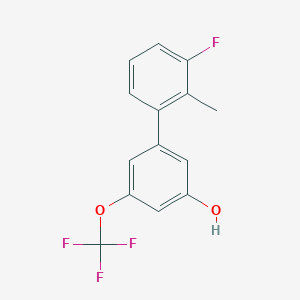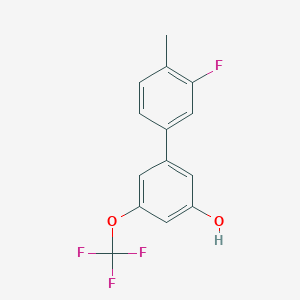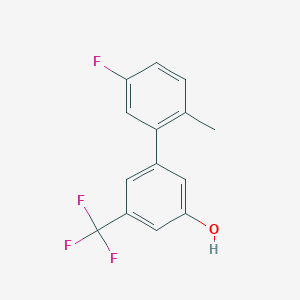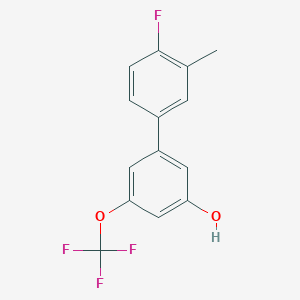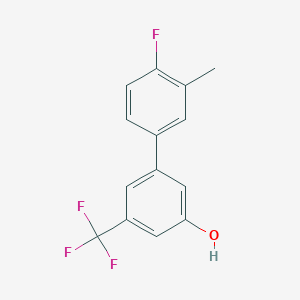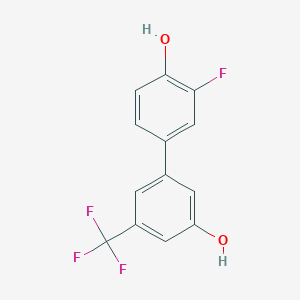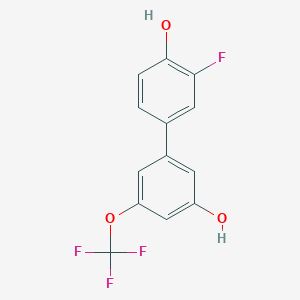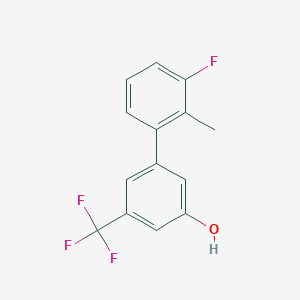
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-(2-CP)-3TFMP) is an organofluorine compound that has a wide range of applications in scientific research and industrial uses. It is a colorless crystalline solid and is synthesized from both aqueous and non-aqueous methods. 5-(2-CP)-3TFMP has a low vapor pressure and is soluble in water and many organic solvents. It is also highly stable in most chemical environments, making it a valuable compound for scientific research.
科学研究应用
5-(2-CP)-3TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organofluorine compounds. It is also used as a reagent in the synthesis of other organofluorine compounds, such as 5-bromo-3-trifluoromethylphenol. Additionally, 5-(2-CP)-3TFMP is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.
作用机制
The mechanism of action of 5-(2-CP)-3TFMP is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with the substrate molecule and facilitating its reaction with other molecules. This complex formation is thought to involve the formation of a covalent bond between the trifluoromethyl group and the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-CP)-3TFMP are not well understood. However, it is known to be non-toxic and has no known adverse effects on humans or animals. Additionally, 5-(2-CP)-3TFMP is not known to be mutagenic or carcinogenic.
实验室实验的优点和局限性
The advantages of using 5-(2-CP)-3TFMP in laboratory experiments include its low vapor pressure, high stability in most chemical environments, and its low toxicity. Additionally, it is soluble in water and many organic solvents, making it easy to use in a variety of laboratory experiments. The main limitation of using 5-(2-CP)-3TFMP in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the outcome of certain experiments.
未来方向
There are a number of potential future directions for 5-(2-CP)-3TFMP research. These include further investigation into its mechanism of action, its potential applications in other fields such as medicine and agriculture, and its potential uses as a catalyst in the synthesis of other organofluorine compounds. Additionally, further research could be conducted into the effects of 5-(2-CP)-3TFMP on biochemical and physiological processes. Finally, further research could be conducted into the potential toxicity of 5-(2-CP)-3TFMP and its potential use as a pesticide or herbicide.
合成方法
5-(2-CP)-3TFMP can be synthesized using a variety of methods, including aqueous and non-aqueous methods. The aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic acid in an aqueous solution at a temperature of 80°C. The non-aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride in a solvent such as toluene at a temperature of 80°C. Both methods produce 5-(2-CP)-3TFMP in 95% yield.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFZGCGMKSECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686572 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261948-92-8 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

